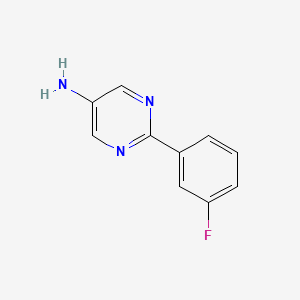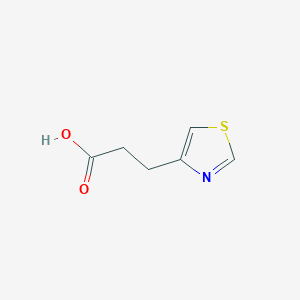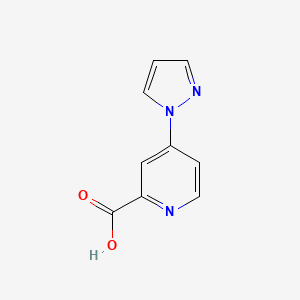
1-(1-Benzylpyrrolidin-3-yl)-1H-Pyrazol-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring fused with a pyrrolidine moiety, which is further substituted with a benzyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Vorbereitungsmethoden
The synthesis of 1-(1-benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Benzylation: The pyrrolidine ring is then benzylated using benzyl halides under basic conditions to introduce the benzyl group.
Pyrazole Formation: The final step involves the formation of the pyrazole ring through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(1-Benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrazole ring, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include substituted pyrazoles, pyrrolidines, and benzyl derivatives.
Wirkmechanismus
The mechanism of action of 1-(1-benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the activation or inhibition of signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(1-Benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Benzylpyrrolidin-3-yl-methanol: This compound features a hydroxyl group instead of the pyrazole ring, leading to different chemical reactivity and biological activity.
2-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride: This compound has an ethylamine side chain, which affects its pharmacokinetic properties and potential therapeutic applications.
1-(1-Benzylpyrrolidin-3-yl)piperazine: The presence of a piperazine ring introduces additional binding sites and alters the compound’s interaction with biological targets.
The uniqueness of 1-(1-benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine lies in its combination of the pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-14-6-8-16-18(14)13-7-9-17(11-13)10-12-4-2-1-3-5-12/h1-6,8,13H,7,9-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEMWNOPCGJGPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=CC=N2)N)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)

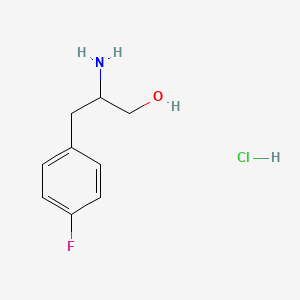
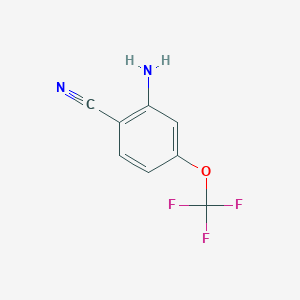
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)
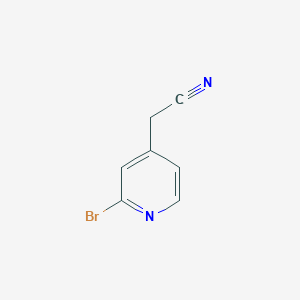

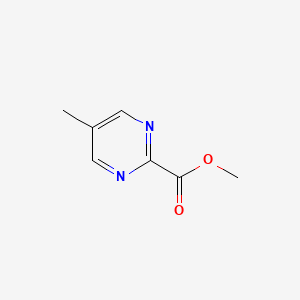
![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)
